3-iodo-1-methyl-4-nitro-1H-pyrazole
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Overview
Description
3-Iodo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique combination of iodine, methyl, and nitro functional groups attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its reactivity and potential biological activities.
Mechanism of Action
Target of Action
It is known that similar compounds often target specific enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
It is likely that this compound interacts with its targets by binding to active sites, thereby influencing the function of these targets .
Biochemical Pathways
Similar compounds often affect pathways related to the function of their targets, leading to downstream effects on various physiological processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The effects are likely to be a result of the compound’s interaction with its targets and the subsequent influence on the associated biochemical pathways .
Action Environment
The action, efficacy, and stability of 3-iodo-1-methyl-4-nitro-1H-pyrazole can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole typically involves the iodination of 1-methyl-4-nitro-1H-pyrazole. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 3-position of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Major Products:
Substitution: 3-azido-1-methyl-4-nitro-1H-pyrazole, 3-thiocyanato-1-methyl-4-nitro-1H-pyrazole.
Reduction: 3-iodo-1-methyl-4-amino-1H-pyrazole.
Oxidation: 3-iodo-1-carboxy-4-nitro-1H-pyrazole.
Scientific Research Applications
3-Iodo-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and stability.
Comparison with Similar Compounds
3-Iodo-1-methyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Methyl-4-nitro-1H-pyrazole:
4-Iodo-1-methyl-1H-pyrazole: Iodine is positioned differently, leading to variations in chemical behavior and uses.
Uniqueness: 3-Iodo-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications in research and industry. Its combination of functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields.
Properties
IUPAC Name |
3-iodo-1-methyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKHKGMSULLBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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